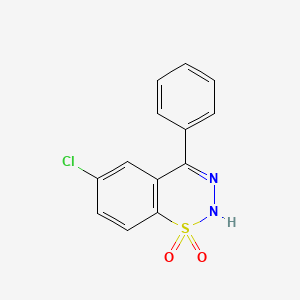
2-(3,3-Diethoxypropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Diethoxypropyl)pyridine: is a chemical compound with the molecular formula C12H19NO2. Its CAS number is 56336-90-4, and its linear formula is C12H19NO2 . This compound belongs to the pyridine family and contains a pyridine ring substituted with a 3,3-diethoxypropyl group.
Métodos De Preparación
Synthetic Routes: The synthetic routes for 2-(3,3-Diethoxypropyl)pyridine involve the reaction of pyridine with a suitable 3,3-diethoxypropylating agent. The specific reagents and conditions may vary, but the general approach is to introduce the 3,3-diethoxypropyl group onto the pyridine ring.
Análisis De Reacciones Químicas
Reactivity: 2-(3,3-Diethoxypropyl)pyridine can undergo various chemical reactions typical of pyridine derivatives. These reactions include:
Oxidation: Oxidation of the pyridine ring can lead to the formation of N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: Substitution reactions at the pyridine ring can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Common oxidants include peracids or metal oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a suitable catalyst.
Substitution: Various alkylating agents or acylating agents can be used.
Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridines.
Aplicaciones Científicas De Investigación
2-(3,3-Diethoxypropyl)pyridine finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers may use it as a probe or ligand in biological studies.
Medicine: Its derivatives might have pharmaceutical potential.
Industry: It could be used in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which 2-(3,3-Diethoxypropyl)pyridine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, 2-(3,3-Diethoxypropyl)pyridine can be compared with other pyridine derivatives. Its uniqueness lies in the 3,3-diethoxypropyl substituent, distinguishing it from simpler pyridines.
Similar Compounds:
2-(3,3-Diethoxypropyl)piperidine: A related compound with a piperidine ring .
3,3’-Bipyridine: Another pyridine derivative with a different substitution pattern .
Propiedades
Número CAS |
56336-90-4 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-(3,3-diethoxypropyl)pyridine |
InChI |
InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)9-8-11-7-5-6-10-13-11/h5-7,10,12H,3-4,8-9H2,1-2H3 |
Clave InChI |
MSEUNJDDHJYXHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCC1=CC=CC=N1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B12005978.png)
![2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12005993.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12006001.png)


![2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide](/img/structure/B12006011.png)

![N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide](/img/structure/B12006024.png)

![(3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B12006030.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12006038.png)
